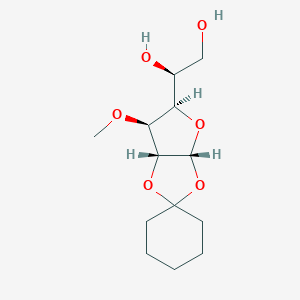

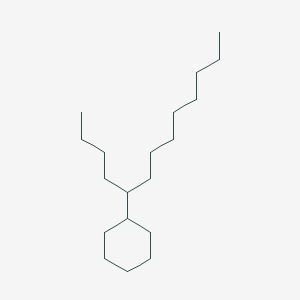

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a useful research compound. Its molecular formula is C13H22O6 and its molecular weight is 274.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

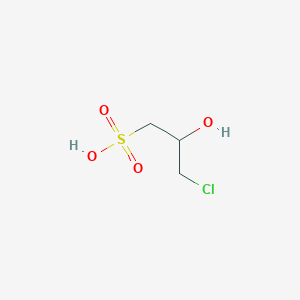

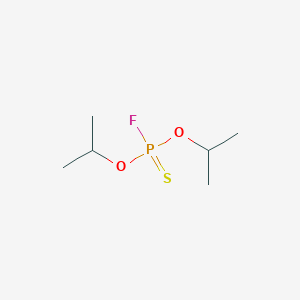

Synthesis and Stereochemistry in Halogeno-D-Glucofuranose Compounds : 1,2-O-Cyclohexylidene-alpha-D-glucofuranose reacts with hexa-alkylphosphorous triamides to produce phosphites, which are further treated with halogens to afford halogeno-alpha-D-glucofuranose phosphorohalogenidates. These compounds undergo isomerization and their stereochemistry has been analyzed using NMR data (Kochetkov et al., 1976).

Reduction to Amino Sugars : It has been shown that azido sugars like 3-Azido-1,2:5,6-di-O-cyclohexylidene-3-deoxy-α-D-glucofuranose can be easily reduced to corresponding amino sugars using zinc dust in specific conditions (Ohrui & Emoto, 1969).

Cleavage of Acetal Protecting Groups in Sugar Derivatives : Research demonstrates the selective reaction of acetal protecting groups in sugars with Grignard reagents, including the treatment of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose (Kawana & Emoto, 1980).

Resolution of 1-Arylalkylamines Using Phthalate Glucofuranose Derivatives : New acidic resolving agents based on cyclohexylidene-α-D-glucofuranose derivatives have been developed for the resolution of 1-arylalkylamines, exploring the role of steric bulk in resolving agents (Mereyala et al., 2006).

Preparation of Anhydropentofuranosides and Anhydro-D-Glucofuranose : The Mitsunobu reaction is used to prepare various anhydropentofuranosides and 5,6-anhydro-D-glucofuranose, with structures confirmed by NMR spectroscopy and X-ray diffraction analysis (Schulze et al., 2005).

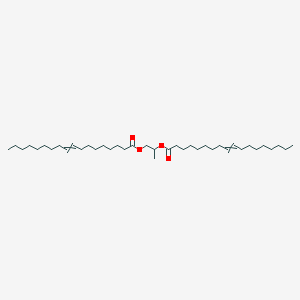

Chemoenzymatic Synthesis of Glucose Fatty Esters : This compound, followed by hydrolysis, has been used in the chemoenzymatic synthesis of glucose fatty esters at C-6, utilizing enzymatic esterification with various fatty acids (Redmann et al., 1997).

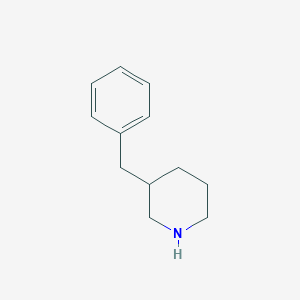

Asymmetric Synthesis of Optically Active Amines : The lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex has been used for the asymmetric reduction of ketone oximes to yield optically active amines (Landor et al., 1974).

Mecanismo De Acción

Target of Action

It is known to play a significant role as a pivotal intermediate in synthesizing a diverse range of carbohydrate-based drugs, including antiviral and anticancer agents .

Mode of Action

As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .

Biochemical Pathways

Given its role in the synthesis of carbohydrate-based drugs, it may be involved in various biochemical pathways depending on the specific drug it contributes to .

Result of Action

As an intermediate in drug synthesis, its effects would likely be seen in the activity of the final drug product .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be achieved through the protection of the hydroxyl groups of alpha-D-glucofuranose followed by the formation of the cyclohexylidene ring.", "Starting Materials": [ "Alpha-D-glucofuranose", "Cyclohexanone", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl groups of alpha-D-glucofuranose with methanol and concentrated hydrochloric acid to obtain 3-O-methyl-alpha-D-glucofuranose", "Formation of the cyclohexylidene ring by reacting 3-O-methyl-alpha-D-glucofuranose with cyclohexanone in the presence of sodium hydroxide", "Extraction of the product with diethyl ether", "Drying the organic layer with sodium sulfate", "Removal of the solvent to obtain 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose" ] } | |

Número CAS |

13322-87-7 |

Fórmula molecular |

C13H22O6 |

Peso molecular |

274.31 g/mol |

Nombre IUPAC |

(1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1 |

Clave InChI |

GWIJXRQWFMLKAN-RNWYCLNJSA-N |

SMILES isomérico |

CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3 |

SMILES |

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |

SMILES canónico |

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

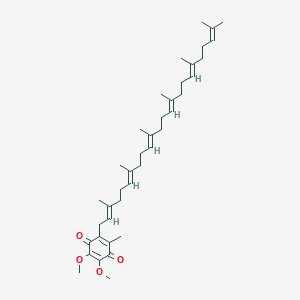

![Spiro[4.5]decan-6-one](/img/structure/B85741.png)